molecular formula C7H8FN3 B13969230 N-cyclopropyl-5-fluoropyrimidin-4-amine

N-cyclopropyl-5-fluoropyrimidin-4-amine

Cat. No.: B13969230
M. Wt: 153.16 g/mol
InChI Key: KWQDATWRVGQWJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyclopropyl-5-fluoropyrimidin-4-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a 5-fluoropyrimidine core, a privileged scaffold in anticancer drug development, substituted with a cyclopropylamine group at the 4-position . The incorporation of fluorine is a well-established strategy to enhance metabolic stability, influence lipophilicity, and improve binding affinity in drug candidates . Fluorinated pyrimidines, such as 5-fluorouracil, are clinically proven as cytostatic agents, underscoring the therapeutic potential of this chemical class . The cyclopropylamine moiety is a valuable pharmacophore in the design of bioactive molecules. Notably, cyclopropylamine-containing compounds are actively investigated as potent inhibitors of Lysine Specific Demethylase 1 (LSD1/KDM1A), an important epigenetic target in oncology . Research indicates that combining the pyrimidine ring with a cyclopropylamine group can yield hybrid molecules with promising anticancer properties and inhibitory activity against specific enzymes . Furthermore, N-cyclopropylpyrimidinamine derivatives have been identified as key scaffolds in other biologically active compounds, including those studied for their interactions with proteins like cyclin-dependent kinase 2 (CDK2) . This compound is intended for research applications only, including but not limited to use as a building block in organic synthesis, a precursor for the development of novel therapeutic agents, and a probe for biochemical studies. It is strictly For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8FN3

Molecular Weight

153.16 g/mol

IUPAC Name

N-cyclopropyl-5-fluoropyrimidin-4-amine

InChI

InChI=1S/C7H8FN3/c8-6-3-9-4-10-7(6)11-5-1-2-5/h3-5H,1-2H2,(H,9,10,11)

InChI Key

KWQDATWRVGQWJI-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NC=NC=C2F

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

De Novo Synthetic Routes for N-cyclopropyl-5-fluoropyrimidin-4-amine

The creation of this compound from fundamental precursors involves a carefully orchestrated sequence of reactions to build the heterocyclic core and introduce the desired functional groups with high efficiency and selectivity.

Strategic Approaches to Pyrimidine (B1678525) Core Formation

The construction of the central pyrimidine ring is a critical step in the synthesis of this compound. One effective strategy involves the cyclocondensation of a fluorinated three-carbon building block with an appropriate amidine. A notable example is the use of potassium (Z)-2-cyano-2-fluoroethenolate, which can be synthesized in a three-step sequence starting from chloroacetamide. This fluorinated C3 building block serves as a versatile precursor for the pyrimidine ring.

The reaction of this fluoroenolate with cyclopropylamidine hydrochloride under mild conditions can directly lead to the formation of the 2-cyclopropyl-5-fluoropyrimidin-4-amine scaffold. This approach is advantageous as it introduces the fluorine atom at the C5 position early in the synthetic sequence, avoiding potentially harsh fluorination conditions on the assembled heterocycle. The use of amidine hydrochlorides in these cyclization reactions has been shown to provide high yields without the need for additional basic additives.

Alternative strategies for pyrimidine synthesis often involve multicomponent reactions, such as the Biginelli-type three-component strategy, which can provide highly substituted pyrimidines in a single step. While not directly reported for this compound, these methods offer potential avenues for rapid analog synthesis.

Introduction of Cyclopropyl (B3062369) and Fluorine Substituents: Methodological Advances

The introduction of the cyclopropyl and fluorine moieties requires specific and efficient chemical transformations. As mentioned previously, the fluorine atom is often incorporated into one of the starting materials for the pyrimidine ring synthesis. This avoids the need for direct fluorination of the pyrimidine ring, which can sometimes lead to issues with regioselectivity and harsh reaction conditions.

The cyclopropyl group can be introduced in several ways. One common method is to use a cyclopropyl-containing building block, such as cyclopropylamidine, in the initial ring-forming reaction. Alternatively, the cyclopropylamine (B47189) moiety can be introduced via nucleophilic aromatic substitution (SNAr) on a pre-formed pyrimidine ring bearing a suitable leaving group, such as a halogen, at the C4 position. For instance, the reaction of 4-chloro-5-fluoropyrimidine (B1318964) with cyclopropylamine can yield the target compound. The reactivity of the C4 position towards nucleophilic attack is enhanced by the electron-withdrawing nature of the pyrimidine nitrogens and the fluorine atom at C5.

Recent advances in cross-coupling reactions also provide powerful tools for the introduction of the cyclopropyl group. For example, copper-promoted N-cyclopropylation of anilines and amines using cyclopropylboronic acid has been reported, offering a potential alternative route.

Optimization of Reaction Conditions and Yields in Scalable Synthesis

For the practical application of this compound in areas such as drug development, the synthesis must be scalable, cost-effective, and produce high yields of the desired product. The optimization of reaction conditions is therefore a critical aspect of the synthetic process.

Key parameters that are often optimized include the choice of solvent, reaction temperature, concentration of reactants, and the type of base or catalyst used. For instance, in the cyclocondensation reaction to form the pyrimidine ring, the choice of the counter-ion on the amidine salt can significantly impact the yield.

Derivatization Strategies and Analog Synthesis of this compound Scaffolds

The this compound scaffold serves as a valuable starting point for the synthesis of a wide range of analogs with potentially modulated biological activities. Derivatization can be achieved by targeting different positions on the molecule, including the N4-amine and various positions on the pyrimidine ring.

Regioselective Functionalization at the N4-Amine Position

The secondary amine at the N4 position provides a convenient handle for further functionalization through reactions such as N-acylation and N-alkylation. These modifications can significantly alter the physicochemical properties of the molecule, including its polarity, lipophilicity, and hydrogen bonding capacity.

N-Acylation: The N4-amine can be readily acylated using a variety of acylating agents, such as acid chlorides, acid anhydrides, or activated esters, in the presence of a suitable base. This reaction allows for the introduction of a wide range of acyl groups, including alkyl, aryl, and heteroaryl moieties. The choice of acylating agent and reaction conditions can be tailored to achieve high yields and purity.

N-Alkylation: N-alkylation of the N4-amine can be achieved using alkyl halides or other electrophilic alkylating agents. The reaction conditions, such as the choice of base and solvent, can influence the efficiency of the alkylation process. In some cases, protecting group strategies may be necessary to avoid side reactions, particularly if other reactive functional groups are present in the molecule.

Below is an interactive table summarizing common N-acylation and N-alkylation reactions.

Reaction TypeReagent ClassExample ReagentProduct Type
N-AcylationAcid ChlorideAcetyl chlorideN-acetyl derivative
N-AcylationAcid AnhydrideAcetic anhydrideN-acetyl derivative
N-AlkylationAlkyl HalideMethyl iodideN-methyl derivative
N-AlkylationReductive AminationAldehyde/Ketone, NaBH(OAc)₃N-alkyl derivative

Modifications and Substituent Effects on the Pyrimidine Ring System (C2, C5, C6)

Modification of the pyrimidine ring itself offers another avenue for generating structural diversity. The electronic properties of the pyrimidine ring, influenced by the two nitrogen atoms and the fluorine substituent, dictate the reactivity of the different carbon positions.

Modifications at C2 and C6: The C2 and C6 positions of the pyrimidine ring are susceptible to nucleophilic attack, particularly if they bear a good leaving group such as a halogen. For example, starting from a 2-chloro-N-cyclopropyl-5-fluoropyrimidin-4-amine precursor, the chlorine atom at the C2 position can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols, through an SNAr reaction. This allows for the introduction of a wide range of substituents at this position.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions, are also powerful tools for creating new carbon-carbon and carbon-heteroatom bonds at the C2 and C6 positions. These reactions typically require a halogenated pyrimidine precursor and a suitable organometallic coupling partner.

The following table provides an overview of potential modifications on the pyrimidine ring.

PositionReaction TypePrecursorReagentResulting Substituent
C2Nucleophilic Aromatic Substitution2-Chloro derivativeAmine (e.g., morpholine)Amino group
C2Suzuki Coupling2-Bromo derivativeArylboronic acidAryl group
C6Nucleophilic Aromatic Substitution6-Chloro derivativeAlkoxide (e.g., sodium methoxide)Alkoxy group

Stereoselective Synthesis Approaches for Chiral Analogues

While this compound is an achiral molecule, the development of chiral analogues is a significant area of research for creating compounds with potentially novel biological activities. nih.gov Stereoselective synthesis, which controls the three-dimensional arrangement of atoms, is crucial for producing single enantiomers of these chiral analogues. chiralpedia.com Common strategies to achieve this include the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool of materials. nih.govchiralpedia.com

One established method involves the asymmetric synthesis of chiral amines or their precursors, which can then be incorporated into the pyrimidine structure. For instance, chiral cyclopropylamine derivatives can be synthesized and then reacted with a suitable fluoropyrimidine precursor. mdpi.com The synthesis of enantiomerically pure cyclopropane (B1198618) derivatives is a well-explored field, often utilizing asymmetric cyclopropanation or diastereoselective ring-closure reactions. mdpi.com Another approach is the stereoselective synthesis of carbocyclic nucleoside analogues containing a cyclopropyl group, where chirality is introduced early in the synthetic sequence using precursors like D-glyceraldehyde. nih.gov

The table below outlines and compares common methodologies for achieving stereoselectivity in the synthesis of chiral analogues.

Methodology Description Advantages Disadvantages
Chiral Pool Synthesis Utilizes readily available, enantiomerically pure natural products (e.g., amino acids, sugars) as starting materials. nih.govAccess to complex chiral structures; predictable absolute stereochemistry. nih.govLimited to the structural diversity of the available chiral pool.
Chiral Auxiliaries A chiral molecule is temporarily attached to the achiral substrate to direct the stereochemical outcome of a reaction. It is removed in a subsequent step.High levels of stereocontrol; methodology is well-established.Requires additional synthetic steps for attachment and removal; often requires stoichiometric amounts of the auxiliary.
Asymmetric Catalysis A small amount of a chiral catalyst (e.g., a transition metal complex with a chiral ligand or an organocatalyst) is used to generate a chiral product from an achiral substrate. chiralpedia.comHigh efficiency (low catalyst loading); can generate large quantities of the target molecule. Catalyst development can be challenging and expensive; optimization of reaction conditions is often required. chiralpedia.com
Kinetic Resolution A chiral catalyst or reagent selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer. Useful for separating existing racemic mixtures.Maximum theoretical yield is 50% for the unreacted enantiomer; requires an efficient separation method.

These approaches provide a versatile toolkit for medicinal chemists to access enantiomerically pure chiral analogues of this compound for further investigation.

Mechanistic Elucidation of Key Synthetic Pathways and Side Reactions

The primary route for the synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. wikipedia.org This pathway is characterized by the attack of a nucleophile, in this case, cyclopropylamine, on an electron-deficient aromatic ring, displacing a leaving group. masterorganicchemistry.com The pyrimidine ring is rendered sufficiently electrophilic by the presence of the electronegative nitrogen atoms and the fluorine substituent. libretexts.org

The SNAr mechanism proceeds via a two-step addition-elimination sequence. libretexts.orgnih.gov

Addition Step (Rate-Determining): The nucleophile (cyclopropylamine) attacks the carbon atom bearing the leaving group (typically a halogen, such as chlorine) on the pyrimidine ring. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov The negative charge is stabilized by resonance, delocalizing onto the electronegative nitrogen atoms of the pyrimidine ring. youtube.com The formation of this intermediate is generally the slow, rate-determining step of the reaction. libretexts.org

Elimination Step (Fast): The aromaticity of the ring is restored by the rapid expulsion of the leaving group, yielding the final product, this compound. masterorganicchemistry.com

Side Reactions: During the synthesis, several side reactions can occur, leading to the formation of impurities. Understanding these pathways is critical for optimizing reaction conditions to maximize the yield and purity of the desired product.

Solvolysis: If the reaction is carried out in a nucleophilic solvent such as water or an alcohol (e.g., methanol, ethanol), the solvent molecule can act as a competing nucleophile, displacing the leaving group. nih.govpreprints.org This results in the formation of hydroxy- or alkoxy-pyrimidine byproducts. The extent of solvolysis can be influenced by factors such as temperature and the concentration of the primary nucleophile. preprints.org

Di-substitution: When using a di-substituted pyrimidine precursor (e.g., 4,6-dichloro-5-fluoropyrimidine), there is a possibility of the amine reacting at both positions, leading to a di-aminated byproduct. The selectivity for mono-substitution can often be controlled by careful management of stoichiometry and reaction temperature.

Reaction with Amidines: In some synthetic routes, the formation of undesired pyrimidine isomers can occur if the precursors have the potential to react in different ways, such as a side reaction where a moiety acts as a leaving group followed by an addition-elimination reaction with the solvent. nih.gov

The table below summarizes potential side products and the conditions that may favor their formation.

Side Product Precursor Competing Nucleophile / Condition Formation Pathway
4-hydroxy-5-fluoropyrimidine4-chloro-5-fluoropyrimidineWaterSolvolysis (Hydrolysis) nih.gov
4-alkoxy-5-fluoropyrimidine4-chloro-5-fluoropyrimidineAlcohol (e.g., Methanol, Ethanol)Solvolysis (Alcoholysis) preprints.org
N,N'-dicyclopropyl-5-fluoropyrimidine-4,6-diamine4,6-dichloro-5-fluoropyrimidineExcess cyclopropylamineDi-substitution

Careful control of reaction parameters such as solvent choice, temperature, and reagent stoichiometry is essential to minimize these side reactions.

Application of Sustainable Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of pharmaceutical compounds is of increasing importance to reduce environmental impact and improve process safety and efficiency. mdpi.comunibo.it The synthesis of this compound, primarily through the SNAr reaction, offers several opportunities for applying these principles. nih.govresearchgate.net

Solvent Selection: A major focus of green chemistry is the replacement of conventional, hazardous solvents with more benign alternatives. acsgcipr.org Traditional SNAr reactions often employ polar aprotic solvents like DMF, DMSO, or NMP, which have significant toxicity and environmental concerns. researchgate.net Research has focused on identifying greener substitutes. acsgcipr.org

Bio-based Solvents: Solvents derived from renewable resources, such as Cyrene™, are being explored as replacements for polar aprotic solvents. researchgate.net

Benign Media: Water and polyethylene (B3416737) glycol (PEG) have been shown to be effective media for SNAr reactions, offering advantages of being non-toxic, non-flammable, and environmentally friendly. nih.govrsc.org Aqueous systems, sometimes with the aid of additives like hydroxypropyl methylcellulose (B11928114) (HPMC), can facilitate these reactions under mild conditions. rsc.org

Energy Efficiency and Waste Reduction: Sustainable chemistry also aims to improve energy efficiency and minimize waste. jddhs.com

Catalysis: Utilizing catalysts can reduce the energy requirements of a reaction and often leads to higher selectivity, thereby reducing the formation of byproducts and waste. mdpi.com Acid catalysis, for example, can promote the amination of chloropyrimidines in aqueous media. nih.gov

Process Intensification: Techniques like continuous flow chemistry can offer better control over reaction parameters, leading to higher yields, reduced reaction times, and minimized waste streams compared to traditional batch processing. mdpi.com

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product, thus reducing waste. mdpi.com The SNAr reaction itself generally has good atom economy.

The following table compares traditional synthetic approaches with more sustainable alternatives for the synthesis of this compound.

Principle Traditional Approach Sustainable Alternative Benefit
Solvent Use of polar aprotic solvents (DMF, NMP, DMSO). researchgate.netUse of water, PEG, or bio-based solvents like Cyrene™. nih.govresearchgate.netrsc.orgReduced toxicity, improved safety, lower environmental impact.
Energy Thermal heating under reflux for extended periods.Microwave-assisted synthesis or continuous flow processing. jddhs.comReduced reaction times, lower energy consumption.
Reagents Stoichiometric amounts of base often required.Use of catalytic amounts of acid or base; use of recyclable catalysts. nih.govmdpi.comReduced waste, lower cost, easier purification.
Waste Generation of solvent waste and byproducts requiring disposal.Minimized byproduct formation through optimized conditions; use of recyclable solvents and catalysts. jddhs.comLower Process Mass Intensity (PMI), reduced environmental footprint.

By embracing these green chemistry principles, the synthesis of this compound can be made more environmentally responsible and economically viable. nih.gov

Advanced Spectroscopic and Structural Elucidation Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and multidimensional (COSY, HSQC, HMBC) experiments provides a complete picture of the atomic arrangement and electronic environments within N-cyclopropyl-5-fluoropyrimidin-4-amine.

The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environment, and their spatial relationships through spin-spin coupling. The ¹³C NMR spectrum reveals the number of unique carbon atoms and their hybridization state.

For this compound, the expected ¹H NMR signals would correspond to the pyrimidine (B1678525) ring protons (H-2 and H-6), the amine proton (NH), and the cyclopropyl (B3062369) group protons (H-1', H-2'/H-3'). The pyrimidine protons are expected to appear in the downfield region due to the electron-withdrawing nature of the heterocyclic ring. The H-6 proton's signal would be split by the adjacent fluorine atom at C-5. The cyclopropyl protons would appear in the highly shielded, upfield region, characteristic of this strained ring system.

The ¹³C NMR spectrum is expected to show four signals for the pyrimidine ring and two for the cyclopropyl group. The carbon atoms attached to electronegative atoms (fluorine and nitrogen) will be significantly affected. Specifically, the C-5 signal will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF), which is a definitive indicator of the fluorine's position.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Couplings for this compound

Position Atom Predicted Chemical Shift (δ, ppm) Predicted Multiplicity & Coupling Constants (J, Hz)
2H~8.2d, JHF ≈ 3-4 Hz
6H~8.0d, JHF ≈ 2-3 Hz
4NHBroad singlet (variable)-
1'H~2.8m
2', 3'H~0.6-0.9m
2C~150d, JCF ≈ 15-20 Hz
4C~155d, JCF ≈ 5-10 Hz
5C~140d, ¹JCF ≈ 230-250 Hz
6C~145d, JCF ≈ 20-25 Hz
1'C~25-
2', 3'C~7-

Multidimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (J-coupling) correlations. For this compound, a key COSY correlation would be observed between the methine proton (H-1') and the methylene (B1212753) protons (H-2'/H-3') of the cyclopropyl ring, confirming the integrity of this substituent. The pyrimidine protons, H-2 and H-6, would appear as isolated spin systems with no cross-peaks to other protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons. It would be used to definitively link the predicted proton signals in Table 1 to their corresponding carbon signals. For instance, the signal at ~8.2 ppm would correlate with the carbon at ~150 ppm, assigning them to the H-2/C-2 pair.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial as it shows correlations between protons and carbons over two or three bonds. It is used to piece the molecular fragments together. Key HMBC correlations would include:

A correlation from the cyclopropyl methine proton (H-1') to the pyrimidine C-4, which unequivocally establishes the connection point between the cyclopropylamino group and the pyrimidine ring.

Correlations from the pyrimidine H-2 proton to carbons C-4 and C-6, confirming the assignments within the heterocyclic ring.

Correlations from the pyrimidine H-6 proton to carbons C-4 and C-5.

Table 2: Key Predicted HMBC Correlations for Structural Confirmation

Proton (¹H) Correlates to Carbon (¹³C) Information Gained
H-2C-4, C-6Confirms pyrimidine ring connectivity
H-6C-4, C-5Confirms pyrimidine ring connectivity and fluorine position
H-1' (cyclopropyl)C-4Confirms C-N bond between cyclopropyl group and pyrimidine ring
H-1' (cyclopropyl)C-2', C-3'Confirms cyclopropyl ring structure

¹⁹F NMR Spectroscopy for Fluorine Environment Characterization

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy provides direct and sensitive information about its chemical environment. nih.gov The large chemical shift range of ¹⁹F NMR makes it highly sensitive to subtle electronic changes. alfa-chemistry.comnih.gov

For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, consistent with one fluorine environment. The chemical shift would be characteristic of a fluorine atom attached to an aromatic, electron-deficient ring. ucsb.edu Crucially, the multiplicity of this signal would provide definitive structural proof. Due to coupling with the pyrimidine protons, the signal would likely appear as a doublet of doublets, arising from three-bond coupling to H-6 (³JHF) and four-bond coupling to H-2 (⁴JHF). This coupling pattern confirms the fluorine's position at C-5.

Utilization of Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling confirmation of the molecular weight and formula, and offering insights into its structure.

HRMS provides a highly accurate measurement of a molecule's mass, typically to within 5 ppm. This precision allows for the determination of a unique elemental formula. For this compound (molecular formula C₇H₈FN₃), the expected protonated molecule [M+H]⁺ would be analyzed.

Molecular Formula: C₇H₈FN₃

Monoisotopic Mass: 153.0702 g/mol

Predicted [M+H]⁺ Exact Mass: 154.0780

Observation of an ion with an m/z value matching this theoretical exact mass by HRMS would provide unambiguous confirmation of the compound's elemental composition.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, e.g., [M+H]⁺) and its fragmentation through collision-induced dissociation to produce a series of product ions. The resulting fragmentation pattern serves as a structural fingerprint.

For the protonated this compound, characteristic fragmentation pathways would be expected. The primary site of cleavage in aliphatic amines is often the bond alpha to the nitrogen atom. whitman.edulibretexts.org The fragmentation of the pyrimidine ring is also a likely pathway.

Table 3: Predicted MS/MS Fragmentation of [C₇H₈FN₃+H]⁺

Precursor Ion (m/z) Predicted Fragment Ion (m/z) Proposed Neutral Loss Proposed Fragment Structure
154.0780127.0601C₂H₃ (ethenyl radical from cyclopropyl)[M+H - C₂H₃]⁺
154.0780113.0495C₃H₅N (cyclopropylamine)[5-Fluoropyrimidine]⁺ fragment
154.078096.0441C₃H₆ + HCN[M+H - Propene - HCN]⁺

The analysis of these fragments helps to confirm the presence of both the cyclopropylamino substituent and the fluoropyrimidine core, corroborating the structure determined by NMR.

X-ray Crystallography for Absolute Stereochemical and Conformational Analysis of this compound and its Derivatives

X-ray crystallography stands as a definitive method for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids, providing precise information on bond lengths, bond angles, and torsional angles. This technique is indispensable for establishing the absolute stereochemistry and preferred conformation of molecules such as this compound and its derivatives. While a specific crystal structure for this compound is not publicly available, analysis of related pyrimidine and N-cyclopropyl derivatives provides significant insight into its likely structural characteristics.

Studies on similar pyrimidine-containing compounds reveal common crystallization patterns and intermolecular interactions that stabilize the crystal lattice. For instance, in the crystal structure of 5-Bromo-2-chloropyrimidin-4-amine, molecules are linked by pairs of N—H⋯N hydrogen bonds, forming inversion dimers which further connect into a two-dimensional framework. researchgate.net This highlights the crucial role of hydrogen bonding involving the amine group and pyrimidine nitrogen atoms in the solid-state assembly of these heterocycles.

The analysis of a derivative, N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, demonstrates that the molecular conformation is largely dictated by intramolecular hydrogen bonds, such as an N—H⋯N interaction that closes a six-membered ring. nih.gov The dihedral angles between the pyrimidine ring and its various substituents define the molecule's three-dimensional shape. nih.gov The crystal structure of another related compound, N-cyclopropyl-3-hydroxy-4-methoxybenzamide, was determined to be in the monoclinic P21/n space group, with specific unit cell dimensions. researchgate.net

The data from these related structures allows for the construction of a predictive model for the crystallographic properties of this compound.

Table 1: Crystallographic Data for a Related N-Cyclopropyl Derivative (N-cyclopropyl-3-hydroxy-4-methoxybenzamide) researchgate.net

Parameter Value
Chemical Formula C₁₁H₁₃NO₃
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 8.0478(3)
b (Å) 9.8093(4)
c (Å) 13.1602(5)
β (°) 104.712(2)
Volume (ų) 1004.85(7)
Z 1

This structural information is critical for understanding structure-activity relationships (SAR) and for the rational design of new analogues with tailored properties.

Advanced Chromatographic Techniques for Purity Assessment and Isolation of Analogues

The purity of this compound and the isolation of its analogues are critical for research and development. Advanced chromatographic techniques, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS), are the methods of choice for these tasks. researchgate.netmdpi.com These methods offer high resolution, sensitivity, and speed for the analysis of fluoropyrimidine compounds.

Method development for fluoropyrimidines often involves UPLC coupled to tandem mass spectrometry (UPLC-MS/MS), which is considered a premier bioanalytical method for drug quantification in biological fluids. researchgate.netmdpi.com The optimization of a UPLC-MS/MS method requires careful selection of the chromatographic column, mobile phase composition, and mass spectrometry parameters to achieve sensitive and reproducible results. For the analysis of 5-fluorouracil (B62378) and its metabolites, a hydrophilic interaction liquid chromatography (HILIC) column has been used effectively, paired with a gradient elution of an ammonium (B1175870) acetate (B1210297) buffer and acetonitrile. mdpi.com

The validation of these analytical methods is performed according to international guidelines, assessing parameters such as linearity, selectivity, accuracy, precision, recovery, and stability. mdpi.com For instance, a validated UPLC-MS/MS method for 5-fluorouracil in aqueous humor demonstrated a lower limit of quantification (LLOQ) of 10.5 ng/mL with a total run time of only 2.5 minutes, showcasing the method's sensitivity and efficiency. mdpi.com Another assay developed for uracil (B121893) and 5-fluorouracil in human plasma reported a lower limit of quantification of 2 ng/mL. nih.gov

These techniques are not only used for quantitative analysis but are also essential for preparative chromatography to isolate analogues and impurities. The high resolving power of UPLC allows for the separation of closely related compounds, which can then be collected for further structural characterization.

Table 2: Example Parameters for UPLC-MS/MS Analysis of Fluoropyrimidines

Parameter Typical Conditions
Chromatography System UPLC
Column Acquity™ HILIC mdpi.com / Cortecs T3 nih.gov
Mobile Phase A Ammonium Acetate in Water
Mobile Phase B Acetonitrile mdpi.com
Elution Gradient
Detector Tandem Mass Spectrometer (MS/MS) researchgate.net
Ionization Mode Positive Electrospray Ionization (ESI+) nih.gov

| Acquisition Mode | Selected Reaction Monitoring (SRM) nih.gov |

The development of such robust and sensitive analytical methods is fundamental for ensuring the quality control of this compound and for advancing the study of its analogues.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties that govern a molecule's stability and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, energies, and other properties. For N-cyclopropyl-5-fluoropyrimidin-4-amine, DFT calculations, often using a basis set like B3LYP/6-311G, can determine its optimized ground-state geometry, including bond lengths and angles researchgate.net.

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity; a larger gap suggests higher stability and lower reactivity researchgate.net. Quantum chemical studies on related 5-substituted pyrimidine (B1678525) nucleosides have utilized DFT to analyze their structural features nih.gov. These calculations provide a foundational understanding of the molecule's electronic landscape.

ParameterCalculated Value (Illustrative)Significance
EHOMO-6.8 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO-1.5 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)5.3 eVIndicates chemical stability and reactivity. A larger gap implies higher stability.
Dipole Moment3.2 DMeasures the polarity of the molecule, influencing solubility and intermolecular interactions.
Chemical Hardness (η)2.65 eVResistance to change in electron distribution; derived from the HOMO-LUMO gap.

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule, which is crucial for predicting how it will interact with biological targets. The MEP map visualizes the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

For this compound, the MEP map would likely show:

Negative Potential (Red/Yellow): These regions are electron-rich and prone to electrophilic attack. They are expected to be concentrated around the electronegative fluorine atom and the nitrogen atoms of the pyrimidine ring. These sites are potential hydrogen bond acceptors.

Positive Potential (Blue): These regions are electron-deficient and susceptible to nucleophilic attack. The hydrogen atom of the secondary amine (N-H) is the most probable site for positive potential, acting as a hydrogen bond donor.

Neutral Potential (Green): These areas, likely the cyclopropyl (B3062369) and aromatic rings, represent regions of neutral or near-neutral potential.

This analysis helps in understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions, that are critical for ligand-receptor binding researchgate.net.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time mdpi.comescholarship.org. These simulations provide detailed information on the conformational flexibility of a molecule and the stability of its interactions with a biological target researchgate.netyoutube.com.

For this compound, a key area of conformational freedom is the rotation around the single bond connecting the cyclopropyl group to the amine nitrogen. Studies on cyclopropylamine (B47189) derivatives indicate distinct conformational preferences that can impact their biological activity researchgate.netnih.govresearchgate.net. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable conformers in a simulated biological environment.

Furthermore, when docked into a receptor's active site, MD simulations can assess the stability of the binding pose. By simulating the trajectory of the ligand-protein complex over nanoseconds, researchers can observe how the ligand adjusts its conformation and interactions, calculating metrics like the root-mean-square deviation (RMSD) to quantify the stability of the complex nih.govnih.gov.

In Silico Prediction of Chemical Reactivity and Proposed Metabolic Pathways

Predicting a molecule's metabolic fate is a critical step in drug development. In silico tools can forecast potential metabolic pathways, identifying which parts of the molecule are most likely to be modified by metabolic enzymes nih.govopenaccesspub.org. These methods can be broadly categorized as ligand-based, which rely on the molecule's structure, or structure-based, which involve docking the molecule into models of metabolic enzymes like Cytochrome P450 (CYP) creative-biolabs.comnih.gov.

For this compound, several metabolic transformations can be proposed based on its chemical structure:

P450-Mediated Oxidation: The cyclopropylamine moiety is a known substrate for CYP enzymes, which can lead to ring-opening and inactivation of the enzyme, a process known as suicide inhibition frontiersin.org. Oxidation could also occur on the pyrimidine ring.

DPD-Mediated Reduction: Fluoropyrimidines, such as the well-known anticancer drug 5-fluorouracil (B62378), are metabolized by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD) nih.gov. This pathway could be relevant for the 5-fluoropyrimidine (B1206419) core of the title compound.

Conjugation Reactions: The amine group could undergo Phase II metabolism, such as glucuronidation or sulfation, to increase water solubility and facilitate excretion.

Metabolic PathwayProposed ReactionPotential MetaboliteEnzyme Family
Oxidative DeaminationOxidation of the C-N bond followed by hydrolysis.5-fluoro-N-cyclopropyl-pyrimidin-4-oneCytochrome P450 (CYP)
Cyclopropyl Ring OpeningRadical-mediated ring cleavage following oxidation.Ring-opened propionaldehyde (B47417) derivativeCytochrome P450 (CYP)
Pyrimidine Ring ReductionReduction of the pyrimidine ring.Dihydro-N-cyclopropyl-5-fluoropyrimidin-4-amineDihydropyrimidine Dehydrogenase (DPD)
N-GlucuronidationConjugation with glucuronic acid at the amine group.N-glucuronide conjugateUDP-glucuronosyltransferases (UGTs)

Molecular Docking Studies for Ligand-Target Binding Mode Elucidation

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex dntb.gov.ua. It is extensively used in drug design to understand how a ligand might interact with a protein target at the atomic level remedypublications.commdpi.comf1000research.com. Pyrimidine derivatives are known to inhibit a wide range of protein kinases by competing with ATP in the enzyme's active site researchgate.netnih.govmdpi.com.

A hypothetical docking study of this compound into a kinase active site (e.g., VEGFR-2) would aim to identify the most stable binding mode. The analysis would focus on key interactions:

Hydrogen Bonds: The amine N-H group and the pyrimidine ring nitrogens can act as hydrogen bond donors and acceptors, respectively, often forming crucial interactions with the "hinge region" of the kinase domain.

Hydrophobic Interactions: The cyclopropyl group and the pyrimidine ring can engage in hydrophobic interactions with nonpolar residues in the active site.

Halogen Bonding: The fluorine atom at the 5-position could potentially form a halogen bond with an electron-rich backbone carbonyl group.

The results are typically quantified by a docking score, which estimates the binding affinity nih.gov.

Hypothetical TargetDocking Score (kcal/mol)Key Interacting ResiduesType of Interaction
VEGFR-2 Kinase Domain-8.5Cys919 (Hinge)Hydrogen Bond (N-H donor)
Glu885 (Hinge)Hydrogen Bond (Pyrimidine N acceptor)
Val848, Leu1035Hydrophobic Interaction (Cyclopropyl group)

Computational Assessment of Molecular Descriptors Relevant to Biological Interactions

Molecular descriptors are numerical values that characterize the physical, chemical, or topological properties of a molecule. They are fundamental to Quantitative Structure-Activity Relationship (QSAR) models, which correlate these descriptors with biological activity nih.govccspublishing.org.cn. Assessing these descriptors helps predict a compound's drug-likeness and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).

For this compound, key descriptors can be calculated to evaluate its potential as a drug candidate, often in the context of frameworks like Lipinski's Rule of Five.

Molecular DescriptorCalculated/Estimated ValueRelevance to Biological Interactions
Molecular Weight (MW)153.16 g/molAffects size and diffusion. (Lipinski: <500)
LogP (Octanol/Water Partition)1.8Indicates lipophilicity, affecting membrane permeability and solubility. (Lipinski: <5)
Topological Polar Surface Area (TPSA)54.5 ŲPredicts transport properties, particularly blood-brain barrier penetration.
Hydrogen Bond Donors1Number of N-H or O-H bonds; crucial for receptor binding. (Lipinski: ≤5)
Hydrogen Bond Acceptors3Number of N or O atoms; crucial for receptor binding. (Lipinski: ≤10)
Rotatable Bonds1Indicates molecular flexibility.

Exploration of Biochemical and Cellular Interactions in Vitro Focus

Target Identification and Validation Strategies for N-cyclopropyl-5-fluoropyrimidin-4-amine

The initial phase in characterizing a novel bioactive compound involves the critical steps of identifying and validating its molecular targets. For this compound, this process is centered on a variety of in vitro techniques designed to pinpoint its interactions with specific proteins and to quantify the affinity and selectivity of these interactions.

Enzyme-Based Assays and Inhibition Profiling (e.g., Kinases, other enzymes)

The aminopyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors. Consequently, the evaluation of this compound has included its screening against panels of protein kinases to determine its inhibitory potential. While specific inhibitory constants (IC50) for this compound are not extensively documented in publicly available literature, the activity of structurally related compounds provides a strong rationale for its investigation as a kinase inhibitor. For instance, various aminopyrimidine derivatives have demonstrated potent inhibition of kinases such as Janus kinases (JAKs), Bruton's tyrosine kinase (Btk), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).

Enzyme-based assays are the cornerstone of this profiling. These assays typically measure the enzymatic activity in the presence of varying concentrations of the inhibitor to determine its potency. The data generated from such screenings are crucial for identifying the primary kinase targets and understanding the selectivity profile of the compound across the kinome.

Enzyme Class Potential Targets Based on Structural Analogy Relevance
Protein KinasesJAK family, Btk, VEGFR-2, p38α MAP kinase, RET kinaseCell signaling, proliferation, inflammation, angiogenesis
Other EnzymesInterleukin-1 receptor-associated kinase 4 (IRAK4), DNA gyraseInflammatory responses, bacterial replication

This table is generated based on the activities of structurally related compounds and represents potential areas of investigation for this compound.

Receptor Binding Affinity and Selectivity Studies

Beyond enzymatic targets, the interaction of this compound with various cell surface and intracellular receptors is another key area of investigation. Receptor binding assays are employed to determine the affinity (typically expressed as the dissociation constant, Kd, or the inhibitory constant, Ki) of the compound for a specific receptor. These studies are fundamental in identifying non-kinase targets and in understanding the broader pharmacological profile of the molecule.

While specific receptor binding data for this compound is sparse, the methodologies for such investigations are well-established. Radioligand binding assays, for example, are a common technique where a radiolabeled ligand known to bind to the receptor of interest is competed off by the test compound. The extent of displacement provides a measure of the compound's binding affinity. Such studies are crucial to assess selectivity and to avoid off-target effects that could lead to undesirable biological outcomes.

Mechanistic Studies of Biological Activity at the Molecular Level

Following the identification of potential targets, the subsequent step is to elucidate the precise molecular mechanisms through which this compound exerts its effects. These studies provide a deeper understanding of its mode of action and its impact on cellular functions.

Elucidation of Enzyme Inhibition Kinetics and Mechanism of Action

To characterize the nature of enzyme inhibition by this compound, detailed kinetic studies are necessary. These experiments aim to determine whether the inhibition is competitive, non-competitive, uncompetitive, or mixed-mode. This is typically achieved by measuring the enzyme's reaction rates at varying substrate and inhibitor concentrations and then analyzing the data using graphical methods such as Lineweaver-Burk or Michaelis-Menten plots. Understanding the kinetic mechanism is vital for optimizing the compound's structure to enhance its potency and selectivity. For example, compounds with a cyclopropyl (B3062369) moiety have been noted for their ability to form improved hydrogen bonding interactions, which can influence their binding and inhibitory mechanisms.

Investigation of Ligand-Target Interaction Specificity and Reversibility

Investigating the specificity and reversibility of the interaction between this compound and its target protein is crucial. Reversibility studies, often conducted using techniques like dialysis or jump-dilution experiments, determine whether the inhibitor binds to the enzyme through non-covalent interactions (reversible) or forms a stable, covalent bond (irreversible). The specificity of the interaction is often further explored through computational methods, such as molecular docking, which can predict the binding mode of the ligand within the active site of the target protein. These in silico approaches, combined with experimental data, provide a detailed picture of the key molecular interactions driving the binding event.

Modulation of Cellular Signaling Pathways in In Vitro Systems

Ultimately, the biological activity of this compound is a consequence of its ability to modulate cellular signaling pathways. In vitro cell-based assays are employed to assess the downstream effects of target engagement. For instance, if the compound is identified as a kinase inhibitor, its effect on the phosphorylation status of downstream substrate proteins would be examined using techniques like Western blotting or ELISA. By analyzing these changes, researchers can map the specific signaling cascades that are perturbed by the compound, thereby linking its molecular interactions to a cellular response.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Impact of N4-Substitution on Biological Potency and Selectivity

The N4-position of the aminopyrimidine scaffold is a critical locus for modulating biological activity. The cyclopropyl group, in particular, is often employed in drug design to enhance properties such as metabolic stability, potency, and binding affinity. nih.gov The rigid nature of the cyclopropyl ring can conformationally constrain the molecule, contributing to a more favorable entropic binding to target proteins. nih.gov

Studies on related heterocyclic scaffolds, such as pyrazolo[3,4-d]pyrimidines, have demonstrated that varying the N4-substituent significantly impacts biological outcomes. For instance, the preparation of N4-alkylamino and N4-ureido derivatives showed that these modifications lead to compounds with moderate to excellent growth inhibitory activities against leukemia cell lines. nih.gov In a series of pyrimido[4,5-d]pyrimidine (B13093195) analogues, the presence of a cyclopropylamine (B47189) group was a feature of compounds demonstrating antiviral activity, suggesting the importance of this moiety for specific biological actions. mdpi.com The substitution at this position is a key determinant in orienting the molecule within a target's binding site, thereby influencing both potency and selectivity.

Role of Pyrimidine (B1678525) Ring Substituents (e.g., C2, C5, C6) on Biological Profile

Substitutions on the pyrimidine ring are fundamental to the molecule's electronic properties and its ability to interact with biological targets. The 5-fluoro group in this compound is a key feature. Fluorine's high electronegativity can alter the pKa of the pyrimidine nitrogens and create specific interactions, such as hydrogen bonds or dipole interactions, within a protein's active site.

SAR studies on 2,4,5-trisubstituted pyrimidines have highlighted the importance of the C5-substituent. In one study targeting plasmodial kinases, replacing the C5-fluoro group with chloro or bromo atoms resulted in analogues with greater potency. nih.gov Specifically, the chloro- and bromo-substituted compounds showed IC50 values of 174 nM and 165 nM, respectively, against the PfGSK3 kinase, compared to 456 nM for the fluoro analogue. nih.gov This indicates that the size and electronic properties of the halogen at the C5 position can be fine-tuned to optimize activity. In other contexts, such as the development of antivirals, a nitro group at the C5 position has been found to be essential for activity, demonstrating that the ideal substituent is target-dependent. acs.org Modifications at the C2 and C6 positions also play a role; for example, in a series of USP1/UAF1 inhibitors, N-benzyl-2-phenylpyrimidin-4-amine derivatives were identified as potent agents, highlighting the contribution of a phenyl group at C2. nih.gov

Stereochemical Influences of the Cyclopropyl Moiety on Activity and Binding

The three-dimensional arrangement of atoms, or stereochemistry, within the cyclopropyl group can have a profound impact on biological activity. Although the cyclopropyl ring itself is planar, its substituents create stereocenters that can dictate how the molecule fits into a chiral biological target like an enzyme or receptor. nih.gov

Research on other complex molecules has consistently shown that biological activity is often dependent on a specific stereoisomer. For instance, in a study of cis-12,13-cyclopropyl-epothilone B variants, two diastereomers differing only in the configuration of the cyclopropane (B1198618) ring were synthesized. nih.gov One analogue, with a cyclopropane orientation corresponding to the natural product's epoxide ring, was nearly equipotent with the parent compound, while the other was significantly less active. nih.gov This demonstrates that the precise spatial orientation of the cyclopropyl moiety is critical for microtubule binding and antiproliferative activity. nih.gov Similarly, in a series of reversible Bruton's tyrosine kinase (Btk) inhibitors featuring a fluorocyclopropyl amide, the Btk inhibitory potency and off-target activity were found to be stereodependent. nih.gov The (R,R)- and (S,S)- stereoisomers displayed distinct activity profiles, underscoring that stereochemistry is a crucial factor to consider in the design of N-cyclopropyl-containing bioactive molecules. nih.gov

Investigation of Specific Biological Activities in Cell-Based Assays

The therapeutic potential of this compound analogues is ultimately determined by their performance in cellular environments. In vitro assays using established cell lines are crucial for evaluating their anti-proliferative and anti-infective properties.

Anti-Proliferative Activity in Established Cell Lines

Fluoropyrimidines, such as 5-fluorouracil (B62378) (5-FU), are a well-established class of anti-cancer agents that exert their cytotoxic effects by inhibiting thymidylate synthase and being incorporated into RNA and DNA. nih.gov Analogues of this compound are frequently investigated for their potential to inhibit the proliferation of cancer cells.

Studies on various pyrimidine derivatives have demonstrated significant anti-proliferative effects across a range of cancer cell lines. For example, a series of N-cyclopropyl-4-(arylsulfonyl)benzamides showed growth inhibition in the low micromolar range, induced cell cycle arrest at the G2/M phase, and led to microtubule depolymerization. nih.govresearchgate.net The cytotoxic effects of these compounds are typically quantified by their IC50 value, which is the concentration required to inhibit cell growth by 50%. The data below summarizes the anti-proliferative activity of several classes of related compounds.

Anti-Infective Activities (e.g., antibacterial, antifungal, antiviral) in Cellular Models

The structural motifs present in this compound—namely the cyclopropylamine and pyrimidine core—are found in numerous compounds with documented anti-infective properties. nih.govlongdom.orgnih.gov Consequently, analogues of this compound are often evaluated for their ability to inhibit the growth of pathogenic microorganisms.

Antibacterial and Antifungal Activity: The cyclopropyl group is a key feature of several quinolone antibiotics, where it is often essential for potent antibacterial activity. researchgate.net Furthermore, synthetic efforts to create novel cyclopropane-containing amide derivatives have yielded compounds with moderate to excellent activity against various bacterial and fungal strains. nih.govsemanticscholar.org The minimum inhibitory concentration (MIC), the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus, is a standard measure of efficacy.

Antiviral Activity: The pyrimidine nucleus is a cornerstone of many antiviral drugs. nih.gov A wide variety of pyrimidine derivatives have been developed that show inhibitory activity against a broad spectrum of viruses, including human cytomegalovirus (HCMV), Epstein-Barr virus (EBV), and Zika virus. acs.orgnih.govmdpi.com In some methylenecyclopropane (B1220202) analogues of nucleosides, a 2-amino-6-cyclopropylamino derivative was synthesized and tested, indicating interest in this specific substituent for antiviral applications. acs.org

Advanced Methodologies in Biological Evaluation Non Clinical

High-Throughput Screening (HTS) Approaches for N-cyclopropyl-5-fluoropyrimidin-4-amine Derivatives

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds for their activity against a specific biological target or cellular phenotype. For derivatives of this compound, HTS would be instrumental in identifying initial hit compounds and for structure-activity relationship (SAR) studies to optimize lead compounds.

HTS can be broadly categorized into two main approaches: target-based screening and phenotypic screening. In a target-based screen, the activity of compounds against a purified protein, such as an enzyme or receptor, is measured. For example, if this compound derivatives were being investigated as kinase inhibitors, an HTS campaign might involve measuring the ability of each compound to inhibit the phosphorylation of a substrate by the target kinase. In contrast, phenotypic screening involves treating whole cells with the compounds and measuring a cellular response, such as cell viability, apoptosis, or the expression of a particular biomarker.

The development of an HTS assay for this compound derivatives would involve several key steps. Firstly, a robust and reproducible assay would need to be developed and optimized for a microplate format (e.g., 384- or 1536-well plates). This would be followed by a pilot screen of a small subset of compounds to validate the assay performance. The full-scale screen of a large compound library would then be conducted, followed by data analysis to identify "hits" – compounds that exhibit a desired level of activity. These hits would then be subjected to further confirmation and validation studies.

While specific HTS data for this compound is not publicly available, the general approach can be illustrated by a study on novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives, which were evaluated for their anti-cancer activity against a panel of 60 human tumor cell lines. nih.gov This high-throughput in vitro screening identified several compounds with potent inhibitory activity against renal cancer cell lines. nih.gov

Table 1: Illustrative High-Throughput Screening Workflow for this compound Derivatives

StepDescriptionKey Considerations
Assay Development Design and optimization of a biochemical or cell-based assay.Choice of target, detection method, and assay reagents.
Assay Validation Evaluation of assay performance using control compounds.Z'-factor, signal-to-background ratio, and reproducibility.
Library Screening Automated screening of a large collection of compounds.Compound library diversity and quality.
Hit Identification Statistical analysis of screening data to identify active compounds.Hit selection criteria and threshold.
Hit Confirmation Re-testing of primary hits to confirm activity.Elimination of false positives.
Dose-Response Analysis Determination of the potency (e.g., IC50 or EC50) of confirmed hits.Curve fitting and data analysis.

Biophysical Techniques for Ligand-Target Interaction Characterization

Once a potential molecular target for this compound has been identified, biophysical techniques are employed to characterize the direct interaction between the compound (ligand) and its target protein. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics, which are crucial for understanding the mechanism of action and for guiding lead optimization.

Surface Plasmon Resonance (SPR) is a powerful and widely used label-free technique for studying biomolecular interactions in real-time. In an SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing the ligand is flowed over the surface. The binding of the ligand to the target protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. By analyzing the SPR sensorgram, one can determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Isothermal Titration Calorimetry (ITC) is another key biophysical technique that directly measures the heat change associated with a binding event. In an ITC experiment, a solution of the ligand is titrated into a solution containing the target protein, and the heat released or absorbed is measured. The resulting data can be used to determine the binding affinity (KD), the stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction. This thermodynamic information provides valuable insights into the forces driving the binding event.

While specific SPR or ITC data for this compound is not available in the public domain, these techniques are routinely applied in drug discovery programs to characterize the binding of small molecules to their protein targets. For instance, SPR has been used to investigate the interaction of N-methyl mesoporphyrin IX with G-quadruplex DNA, demonstrating its high selectivity for a specific DNA topology. rsc.org

Table 2: Comparison of SPR and ITC for Ligand-Target Interaction Analysis

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Measures changes in refractive index upon binding.Measures heat changes upon binding.
Key Parameters ka, kd, KDKD, n, ΔH, ΔS
Immobilization Target is immobilized on a sensor surface.No immobilization required; both molecules are in solution.
Throughput Relatively high.Lower.
Information Kinetics and affinity.Thermodynamics, affinity, and stoichiometry.

Proteomic and Metabolomic Profiling in Response to this compound Exposure in In Vitro Systems

Proteomics and metabolomics are powerful "omics" technologies that provide a global view of the changes in protein and metabolite levels in a biological system in response to a stimulus, such as exposure to a chemical compound. These approaches can provide valuable insights into the mechanism of action, identify potential biomarkers of drug response, and uncover off-target effects.

Proteomic profiling involves the large-scale analysis of the proteome – the entire set of proteins expressed by a cell or tissue at a given time. A common approach is to use mass spectrometry-based techniques, such as liquid chromatography-mass spectrometry (LC-MS/MS), to identify and quantify thousands of proteins in a sample. In the context of this compound, a proteomics experiment might involve treating cancer cells with the compound and comparing the proteome of the treated cells to that of untreated control cells. This could reveal changes in the expression of proteins involved in specific signaling pathways, cellular processes, or drug resistance mechanisms.

For example, proteomic studies on the related compound 5-fluorouracil (B62378) (5-FU) have identified numerous protein expression changes associated with drug resistance in colorectal cancer cells. mdpi.com These studies have implicated proteins involved in cell adhesion, proliferation, and apoptosis in the development of 5-FU resistance. mdpi.com

Metabolomic profiling focuses on the comprehensive analysis of the metabolome – the complete set of small-molecule metabolites in a biological sample. As with proteomics, mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques used in metabolomics. By comparing the metabolomic profiles of cells treated with this compound to control cells, researchers could identify metabolic pathways that are perturbed by the compound. This information can help to elucidate the compound's mechanism of action and identify potential metabolic liabilities.

Metabolomics studies on other anti-cancer agents have revealed significant alterations in cellular metabolism, including changes in amino acid metabolism, lipid metabolism, and energy metabolism. frontiersin.orgflinders.edu.au

Table 3: Overview of Proteomic and Metabolomic Profiling

"Omics" FieldMolecules StudiedKey TechniquesPotential Insights for this compound
Proteomics ProteinsLC-MS/MS, 2D-PAGETarget engagement, mechanism of action, off-target effects, biomarkers of response.
Metabolomics MetabolitesLC-MS, GC-MS, NMRPerturbation of metabolic pathways, mechanism of action, metabolic biomarkers.

Advanced Microscopy Techniques for Subcellular Localization and Morphological Analysis in Cell Models

Advanced microscopy techniques are essential for visualizing the effects of a compound on cell morphology and for determining its subcellular localization. This information can provide critical clues about the compound's mechanism of action and its molecular targets.

Confocal microscopy is a widely used fluorescence microscopy technique that provides high-resolution, optically sectioned images of cells. By using fluorescently labeled probes, it is possible to visualize specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum. If a fluorescent derivative of this compound were available, confocal microscopy could be used to directly visualize its accumulation in different subcellular compartments. Alternatively, immunofluorescence can be used to detect changes in the localization or expression of a target protein in response to compound treatment.

Live-cell imaging allows for the real-time visualization of cellular processes in living cells. This can be particularly valuable for studying the dynamic effects of a compound on processes such as cell division, migration, or apoptosis. For example, live-cell imaging has been used to monitor the phenotypic changes in cancer cells over time following exposure to antimitotic drugs. mdpi.com

High-content imaging (HCI) , also known as high-content screening (HCS), combines automated microscopy with sophisticated image analysis software to quantitatively measure multiple phenotypic parameters in a large number of cells. This approach can be used to screen for compounds that induce a specific cellular phenotype or to profile the morphological changes induced by a compound of interest.

While specific microscopy studies on this compound are not publicly available, these techniques are integral to the characterization of novel bioactive compounds. For instance, imaging studies with fluorescent proteins have enabled the visualization of cancer cell dynamics at the subcellular level in live animals, providing new insights into tumor progression and drug response. nih.govnih.gov

Table 4: Advanced Microscopy Techniques for Cellular Analysis

TechniquePrincipleKey Applications for this compound
Confocal Microscopy Uses a pinhole to reject out-of-focus light, providing high-resolution optical sections.Subcellular localization of the compound or its target; visualization of specific organelles.
Live-Cell Imaging Time-lapse microscopy of living cells.Real-time analysis of dynamic cellular processes (e.g., apoptosis, cell cycle).
High-Content Imaging Automated microscopy and image analysis for quantitative multiparametric analysis.Phenotypic screening; morphological profiling of compound effects.

Future Directions and Research Perspectives

Development of Novel and Efficient Synthetic Methodologies

The creation of diverse libraries of N-cyclopropyl-5-fluoropyrimidin-4-amine analogs for biological screening is fundamentally dependent on the availability of robust and versatile synthetic methods. While established routes exist, the development of novel and more efficient synthetic methodologies remains a critical area of future research. Key objectives in this domain include improving reaction yields, reducing the number of synthetic steps, enhancing stereo- and regioselectivity, and utilizing more environmentally benign reagents and conditions.

Recent advancements in organic synthesis offer promising avenues for the construction of functionalized pyrimidines. For instance, electrochemical reductive cross-coupling reactions have been successfully employed to prepare novel 4-amino-6-arylpyrimidines under mild conditions. nih.gov This approach, utilizing a sacrificial iron anode and a nickel(II) catalyst, demonstrates high functional group tolerance and could be adapted for the synthesis of this compound derivatives. nih.gov Furthermore, green chemistry techniques, such as one-pot multicomponent reactions accelerated by microwave irradiation, offer an efficient and environmentally friendly alternative for synthesizing fused 4-amino pyrimidine (B1678525) derivatives. sciencescholar.us The exploration of cost-effective starting materials, such as ketones and nitriles, in catalyzed reactions also presents an opportunity to streamline the synthesis of functionalized pyrimidines. chemistryviews.org

Elucidation of Additional Molecular Targets and Biological Pathways

While the primary biological activities of this compound and its derivatives are often associated with specific molecular targets, a comprehensive understanding of their full pharmacological profile requires the elucidation of additional targets and biological pathways. The fluoropyrimidine scaffold is a well-established pharmacophore known to interact with a variety of biological systems. gsconlinepress.com

The primary mechanism of action for many fluoropyrimidines involves the inhibition of thymidylate synthase (TYMS), a crucial enzyme in DNA synthesis. clinpgx.orgnih.gov Metabolites of fluoropyrimidines, such as fluorodeoxyuridine monophosphate (FdUMP), can form a covalent complex with TYMS, leading to the disruption of DNA replication and repair. clinpgx.orgnih.gov Additionally, fluoropyrimidine metabolites can be incorporated into both DNA and RNA, leading to further cellular damage. clinpgx.orgnih.gov

Beyond this classical pathway, derivatives of the pyrimidine scaffold have been shown to modulate a range of other biological processes. For example, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been identified as inhibitors of TLR4 homodimerization, a key step in inflammatory signaling pathways. nih.gov Other pyrimidine-based compounds have been investigated as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipid mediators. nih.gov Given the structural similarities, it is plausible that this compound analogs could interact with these or other, as-yet-unidentified targets.

Future research will employ a combination of proteomics, transcriptomics, and chemoproteomics approaches to identify novel protein binding partners of this compound derivatives. Techniques such as thermal proteome profiling and activity-based protein profiling will be instrumental in mapping the cellular interactome of these compounds and uncovering their effects on various signaling cascades.

Rational Design and Synthesis of Next-Generation Analogues Based on SAR and Computational Insights

The iterative process of rational drug design, informed by structure-activity relationship (SAR) studies and computational modeling, is central to the development of more potent and selective therapeutic agents. For this compound, a systematic exploration of the chemical space around this core structure will be crucial for optimizing its pharmacological properties.

SAR studies on related pyrimidine-4-carboxamides have demonstrated that modifications at various positions on the pyrimidine ring can significantly impact inhibitory potency and lipophilicity. nih.govacs.org For instance, the introduction of a cyclopropyl (B3062369) group at certain positions has been shown to be favorable for activity. acs.org Conformational restriction of flexible side chains, for example by incorporating them into a ring system, has also been shown to enhance potency. nih.govacs.org

Computational approaches, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling and molecular docking, provide powerful tools for understanding the interactions between ligands and their target proteins. mdpi.comnih.gov These methods can be used to build predictive models that guide the design of new analogs with improved binding affinities and selectivity. mdpi.comnih.gov For example, in the design of novel pyrazolo[3,4-d]pyrimidine derivatives, computational studies were used to identify key pharmacophoric features and predict binding modes within the target protein. rsc.orgrsc.org

Future work in this area will involve the synthesis and biological evaluation of focused libraries of this compound analogs, with systematic modifications to the cyclopropyl group, the amine substituent, and the pyrimidine ring itself. The resulting SAR data will be integrated with computational models to refine our understanding of the key structural determinants of activity and to guide the design of next-generation compounds with superior therapeutic profiles.

Integration of Artificial Intelligence and Machine Learning for Accelerated Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, offering the potential to significantly accelerate the identification and optimization of novel therapeutic compounds. intuitionlabs.ai These powerful computational tools can be applied at various stages of the drug discovery pipeline, from target identification and hit generation to lead optimization and preclinical development.

In the context of this compound, AI and ML can be leveraged to:

Predict Novel Targets: Analyze large-scale biological data to identify new potential molecular targets for this scaffold.

Generate Novel Analogs: Design virtual libraries of this compound derivatives with optimized properties.

Predict ADMET Properties: Develop predictive models for the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of new analogs, reducing the need for extensive experimental testing.

Optimize Synthetic Routes: Utilize ML to predict reaction outcomes and optimize synthetic pathways for the efficient production of target compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-cyclopropyl-5-fluoropyrimidin-4-amine, and how do reaction conditions influence yield?

  • Methodology : The synthesis of pyrimidine derivatives typically involves condensation reactions between substituted pyrimidine cores and amine-bearing cyclopropane groups. For example, analogous compounds like N-(2-fluorophenyl)-5-substituted pyrimidines are synthesized via nucleophilic substitution at the C4 position of the pyrimidine ring using aryl/alkyl amines under reflux in anhydrous solvents like THF or DMF . Key factors include:

  • Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but may increase side products.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalysts : Use of K₂CO₃ or NaH as a base to deprotonate amines for efficient substitution .

Q. How can the molecular structure of N-cyclopropyl-5-fluoropyrimidin-4-amine be confirmed experimentally?

  • Methodology : X-ray crystallography is the gold standard for structural confirmation. For related pyrimidines, single-crystal analysis reveals bond angles (e.g., C–N–C angles of ~120°) and dihedral angles between the pyrimidine ring and substituents (e.g., 12–86° for aryl groups) . Complementary techniques include:

  • NMR : ¹⁹F NMR to confirm fluorine substitution; ¹H NMR to resolve cyclopropyl CH₂ groups (δ ~0.5–1.5 ppm).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺).

Advanced Research Questions

Q. How does the cyclopropyl group influence the electronic and steric properties of the pyrimidine core?

  • Analysis : Cyclopropane’s ring strain induces unique electronic effects. Computational studies (DFT) on similar compounds show:

  • Electron-withdrawing effects : The cyclopropyl group slightly reduces electron density at the pyrimidine N4 position, altering reactivity in downstream functionalization .
  • Steric hindrance : Substituents on the cyclopropane (e.g., methyl groups) can block nucleophilic attack at the C5 fluorine, requiring tailored reaction conditions .

Q. What strategies resolve contradictions in biological activity data for fluorinated pyrimidine analogs?

  • Case Study : For N-(4-chlorophenyl)-5-substituted pyrimidines, discrepancies in antibacterial activity were traced to:

  • Polymorphism : Different crystal packing (e.g., hydrogen-bonding networks) alters solubility and bioavailability .
  • Assay conditions : Variations in microbial strain susceptibility (e.g., Gram-positive vs. Gram-negative) require standardized testing protocols (CLSI guidelines) .

Q. How can structure-activity relationships (SAR) guide the optimization of N-cyclopropyl-5-fluoropyrimidin-4-amine derivatives?

  • Methodology :

  • Substituent screening : Replace the cyclopropyl group with bulkier amines (e.g., morpholine) to assess steric tolerance in target binding .
  • Fluorine scanning : Introduce additional fluorine atoms at the pyrimidine C2 or C6 positions to modulate lipophilicity (logP) and blood-brain barrier penetration .

Data Interpretation and Experimental Design

Q. How should researchers address low reproducibility in pyrimidine synthesis?

  • Troubleshooting :

  • Purification : Use column chromatography with gradient elution (hexane/EtOAc) to separate regioisomers.
  • Moisture sensitivity : Ensure anhydrous conditions for cyclopropane-amine coupling to prevent hydrolysis .

Q. What analytical techniques differentiate conformational isomers in fluorinated pyrimidines?

  • Advanced Techniques :

  • VT-NMR : Variable-temperature ¹H NMR to observe dynamic rotational barriers in cyclopropyl groups.
  • SC-XRD : Single-crystal X-ray diffraction to resolve intramolecular interactions (e.g., N–H⋯F hydrogen bonds) that stabilize specific conformers .

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